Monoammonium L-glutamate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monoammonium L-glutamate monohydrate is a chemical compound that is widely used in scientific research. It is an amino acid that is commonly found in proteins and is involved in many biochemical processes in the body. Monoammonium L-glutamate monohydrate has been shown to have a variety of scientific research applications, including as a research tool for studying the mechanisms of action of various drugs and as a substrate for enzyme assays. In

Mecanismo De Acción

Monoammonium L-glutamate monohydrate acts as an agonist for glutamate receptors. Glutamate receptors are a class of ionotropic receptors that are involved in the transmission of signals between neurons. Monoammonium L-glutamate monohydrate binds to the glutamate receptor and activates it, leading to the influx of ions into the neuron. This influx of ions leads to the depolarization of the neuron and the generation of an action potential.

Biochemical and Physiological Effects

Monoammonium L-glutamate monohydrate has a variety of biochemical and physiological effects. It is involved in the synthesis of proteins and is a precursor to the neurotransmitter glutamate. It is also involved in the metabolism of nitrogen in the body. Monoammonium L-glutamate monohydrate has been shown to have neuroprotective effects and may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using Monoammonium L-glutamate monohydrate in lab experiments is its availability. It is a widely used research tool and is readily available from many chemical suppliers. Another advantage of using Monoammonium L-glutamate monohydrate is its stability. It is a stable compound and can be stored for long periods of time without degradation. One of the limitations of using Monoammonium L-glutamate monohydrate in lab experiments is its solubility. It is only moderately soluble in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are many future directions for research on Monoammonium L-glutamate monohydrate. One area of research is the study of its effects on neuronal function. Monoammonium L-glutamate monohydrate has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases. Another area of research is the study of its effects on metabolism. Monoammonium L-glutamate monohydrate is involved in the metabolism of nitrogen in the body, and further research could lead to a better understanding of its role in metabolism.

Métodos De Síntesis

Monoammonium L-glutamate monohydrate is synthesized by reacting L-glutamic acid with ammonium hydroxide. The reaction produces Monoammonium L-glutamate monohydrate and water. The reaction is carried out in a solvent, such as water or ethanol, and is typically catalyzed by a mineral acid or a base.

Aplicaciones Científicas De Investigación

Monoammonium L-glutamate monohydrate is widely used in scientific research as a research tool. It is used as a substrate for enzyme assays and as a standard for amino acid analysis. It is also used as a research tool for studying the mechanisms of action of various drugs. Monoammonium L-glutamate monohydrate is used as a substrate for the study of glutamate transporters and glutamate receptors. It is also used in the study of the effects of glutamate on neuronal function.

Propiedades

Número CAS |

139883-82-2 |

|---|---|

Nombre del producto |

Monoammonium L-glutamate monohydrate |

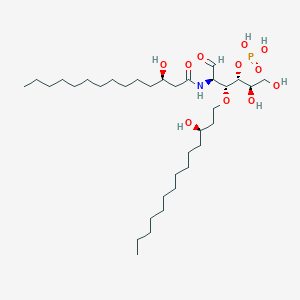

Fórmula molecular |

C5H12N2O4· H2O C5H14N2O5 |

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1 |

Clave InChI |

ZMCBEVWKPOJRPQ-QTNFYWBSSA-N |

SMILES isomérico |

C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O |

SMILES |

C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |

SMILES canónico |

C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |

Descripción física |

White, practically odourless crystals or crystalline powde |

Solubilidad |

Freely soluble in water; practically insoluble in ethanol or ethe |

Sinónimos |

Monoammonium L-glutamate monohydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)